N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride
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Overview
Description
N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride is a chemical compound with the molecular formula C8H5ClF3NO and a molecular weight of 223.58 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a benzene ring, along with a carboximidoyl chloride functional group. It is used in various scientific research applications due to its reactivity and unique properties.
Preparation Methods
The synthesis of N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride typically involves the reaction of 2-(trifluoromethyl)benzene-1-carboximidoyl chloride with hydroxylamine . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Researchers use it to study enzyme inhibition and protein interactions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances its binding affinity to these targets, while the carboximidoyl chloride group can form covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit the activity of enzymes or alter protein functions, making it useful in various biochemical studies .
Comparison with Similar Compounds
N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride can be compared with similar compounds such as:
- 2-Methyl-3-(trifluoromethyl)benzoyl chloride
- 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide hydrochloride
- 3-Chloro-4-(trifluoromethoxy)benzoyl chloride These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the hydroxyl group in this compound makes it unique and influences its chemical behavior and applications .
Properties
Molecular Formula |
C8H5ClF3NO |
---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H |
InChI Key |
QKICFEIYQLMRAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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